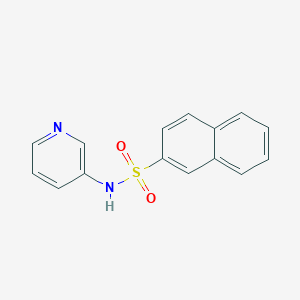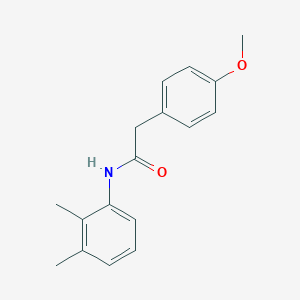![molecular formula C16H10ClN5O3S2 B291955 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291955.png)
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide is a novel compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the oxadiazole-thiadiazole family and has been shown to possess a wide range of biological activities.
作用机制
The exact mechanism of action of 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, several studies have suggested that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is important for cognitive function. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to have several biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These effects suggest that this compound has potential therapeutic applications in the treatment of inflammation and oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide is its broad spectrum of biological activities. This makes it a useful compound for investigating the mechanisms of action of various enzymes and signaling pathways. Additionally, this compound has been shown to have low toxicity, which makes it a suitable candidate for in vivo studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide. One area of interest is its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Several studies have shown that this compound has neuroprotective properties and can improve cognitive function in animal models of these diseases. Another area of interest is its potential use in the treatment of cancer. Several studies have shown that this compound has anti-tumor properties and can inhibit the growth of various cancer cell lines. Finally, there is a need for further research on the mechanism of action of this compound, as this will provide insights into its potential therapeutic applications.
合成方法
The synthesis of 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide is a multi-step process that involves the reaction of various reagents. The synthesis of this compound has been described in several research articles. The most common method involves the condensation of 4-chlorophenylhydrazine with thiocarbohydrazide to form 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine. This is then reacted with 2-furoyl chloride to form 5-(2-furyl)-1,3,4-thiadiazol-2-yl)acetohydrazide. The final step involves the reaction of this intermediate with 5-mercapto-1,3,4-oxadiazole-2-thiol to yield the desired product.
科学研究应用
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide has been extensively studied for its potential therapeutic properties. Several studies have reported its antimicrobial, anti-inflammatory, anti-tumor, and anticonvulsant activities. This compound has also been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
属性
分子式 |
C16H10ClN5O3S2 |
|---|---|
分子量 |
419.9 g/mol |
IUPAC 名称 |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C16H10ClN5O3S2/c17-10-5-3-9(4-6-10)13-19-22-16(25-13)26-8-12(23)18-15-21-20-14(27-15)11-2-1-7-24-11/h1-7H,8H2,(H,18,21,23) |
InChI 键 |
UKCWFVHEVJXGKX-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NN=C(S2)NC(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)Cl |
规范 SMILES |
C1=COC(=C1)C2=NN=C(S2)NC(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















